N-[p-(Acetylmercuric)phenyl]maleimide
N-[p-(Acetylmercuric)phenyl]maleimide
Brand Name:
Vulcanchem
CAS No.:
117259-61-7
VCID:
VC21129750
InChI:
InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1
SMILES:
CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+]
Molecular Formula:
C12H9HgNO4
Molecular Weight:
431.8 g/mol
N-[p-(Acetylmercuric)phenyl]maleimide
CAS No.: 117259-61-7
Cat. No.: VC21129750
Molecular Formula: C12H9HgNO4
Molecular Weight: 431.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117259-61-7 |
|---|---|
| Molecular Formula | C12H9HgNO4 |
| Molecular Weight | 431.8 g/mol |
| IUPAC Name | [4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate |
| Standard InChI | InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 |
| Standard InChI Key | PZXBINKXUADILH-UHFFFAOYSA-M |
| SMILES | CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] |
| Canonical SMILES | CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator